![molecular formula C12H23N3O3S B2523860 (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide CAS No. 2411329-52-5](/img/structure/B2523860.png)
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its anticancer properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, which are proteins that play a role in the immune response. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of the blood vessels that supply nutrients to tumors, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have several biochemical and physiological effects. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide stimulates the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide also causes the destruction of tumor blood vessels, which can lead to the death of cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to have a low toxicity profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it has been extensively studied for its anticancer properties. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, making it a useful tool for cancer research. However, one limitation of using (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in lab experiments is that it can be difficult to obtain and can be expensive.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide. One area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide in the treatment of other diseases, such as viral infections and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide and to identify any potential side effects.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 2-bromo-3-methylbut-2-ene with sodium hydride to form 2-bromo-3-methylbut-2-ene-1-ol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-bromo-3-methylbut-2-enal. The aldehyde group of 2-bromo-3-methylbut-2-enal is then reacted with 2-pyrrolidinethiol to form (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal. The final step in the synthesis of (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide involves the reaction of (E)-4-(2-pyrrolidin-1-ylsulfanyl)but-2-enal with dimethylamine in the presence of sodium methoxide to form (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been extensively studied for its anticancer properties. In preclinical studies, (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has been shown to inhibit the growth of various types of cancer cells, including lung, breast, prostate, and colon cancer cells. (E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-14(2)8-5-6-12(16)13-7-11-19(17,18)15-9-3-4-10-15/h5-6H,3-4,7-11H2,1-2H3,(H,13,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRIUMOCTAQCMN-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCS(=O)(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCS(=O)(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-pyrrolidin-1-ylsulfonylethyl)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.